molecular formula C3H5N3O2 B1527059 (5-Amino-1,3,4-oxadiazol-2-yl)methanol CAS No. 23982-94-7

(5-Amino-1,3,4-oxadiazol-2-yl)methanol

Cat. No. B1527059
CAS RN: 23982-94-7
M. Wt: 115.09 g/mol
InChI Key: BGVUCXJFOFYACV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxadiazole derivatives has been studied extensively. For instance, the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 has been reported to afford 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine .


Molecular Structure Analysis

The molecular structure of oxadiazoles, including “(5-Amino-1,3,4-oxadiazol-2-yl)methanol”, is characterized by a five-membered ring structure with two nitrogen atoms and one oxygen atom.


Chemical Reactions Analysis

Oxadiazoles, including “this compound”, have been involved in various chemical reactions. For example, the acylation of the amino group of oxadiazoles with some acid chlorides has been reported .

Scientific Research Applications

  • Photochemical Behavior and Synthesis : Buscemi et al. (2002) and Buscemi et al. (2004) investigated the irradiation of certain oxadiazoles, revealing insights into their photochemical behavior and potential in synthesizing fluorinated heterocycles (Buscemi et al., 2002) (Buscemi et al., 2004).

  • Synthesis of Bi-Heterocyclic Molecules : Abbasi et al. (2019) synthesized unique bi-heterocyclic hybrid molecules with a thiazole and an oxadiazole ring, highlighting their potential in chemical synthesis and applications (Abbasi et al., 2019).

  • Antibacterial Properties : Kakanejadifard et al. (2013) explored the synthesis and antibacterial properties of certain oxadiazole derivatives, indicating their potential in antimicrobial applications (Kakanejadifard et al., 2013).

  • Molecular Modeling and Enzyme Inhibition : The work by Abbasi et al. (2020) on bi-heterocyclic propanamides demonstrates the potential of these compounds in enzyme inhibition and as less cytotoxic agents (Abbasi et al., 2020).

  • Chemical Engineering and Corrosion Inhibition : Ammal et al. (2018) studied the effects of oxadiazole derivatives on corrosion inhibition, offering insights into applications in chemical engineering and materials science (Ammal et al., 2018).

Future Directions

The future directions for the study of “(5-Amino-1,3,4-oxadiazol-2-yl)methanol” and other oxadiazoles include the development of new methods for their synthesis and the exploration of their potential applications in medicine and agriculture .

properties

IUPAC Name

(5-amino-1,3,4-oxadiazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O2/c4-3-6-5-2(1-7)8-3/h7H,1H2,(H2,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVUCXJFOFYACV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NN=C(O1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23982-94-7
Record name (5-amino-1,3,4-oxadiazol-2-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5-Amino-1,3,4-oxadiazol-2-yl)methanol

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